molecular formula C18H22ClNO2 B2608792 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride CAS No. 1797262-00-0

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride

Cat. No.: B2608792
CAS No.: 1797262-00-0
M. Wt: 319.83
InChI Key: GWNWIWXTALIRLB-UHFFFAOYSA-N
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Description

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride is a high-purity organic compound supplied for life science and pharmaceutical research. With a molecular formula of C18H22ClNO2 and a molecular weight of 295.82 g/mol, this chemical features a benzylphenylamino moiety linked to a pentanoic acid backbone, making it a valuable building block in medicinal chemistry . This compound is provided as a powder and should be stored at room temperature . As a derivative of pentanoic acid, it shares characteristics with a class of compounds known for their role as synthetic intermediates and biological precursors . Researchers utilize such specialized amino acid derivatives as key intermediates in the synthesis of potential therapeutic agents, including molecules targeting neurological pathways and enzyme inhibition . Its structural framework is similar to that of para-aminobenzoic acid (PABA) analogs, which are recognized as privileged scaffolds in drug discovery for constructing molecules with diverse biological activities . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Handle with appropriate safety precautions; please request the Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

5-(2-benzylanilino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c20-18(21)12-6-7-13-19-17-11-5-4-10-16(17)14-15-8-2-1-3-9-15;/h1-5,8-11,19H,6-7,12-14H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWIWXTALIRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NCCCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride typically involves the reaction of 2-benzylphenylamine with pentanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride has been investigated for its potential pharmacological properties. It serves as a building block for synthesizing various bioactive compounds, particularly those targeting specific receptors or enzymes involved in metabolic pathways.

Case Study :
A study highlighted the compound's role in developing inhibitors for sodium-dependent glucose cotransporters (SGLT), which are crucial in managing diabetes. The compound demonstrated significant inhibitory activity, suggesting its potential utility in formulating anti-diabetic medications .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds. Its structure allows for versatile modifications that can lead to the generation of complex molecules.

Data Table: Applications in Organic Synthesis

Application TypeDescriptionOutcome/Findings
Amide FormationUsed as a coupling agent in peptide synthesisHigh yield of desired peptide products
SGLT InhibitionInvestigated as a potential drug candidateSignificant inhibition observed
Coordination ChemistryForms complexes with metal ionsUseful in catalysis and material science

Biological Studies

The compound has been explored for its biological activities, including anti-inflammatory and analgesic effects. Its derivatives have shown promise in modulating biological pathways relevant to pain and inflammation.

Case Study :
Research demonstrated that derivatives of this compound exhibited anti-inflammatory properties in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its (2-benzylphenyl)amino substituent, which distinguishes it from other pentanoic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name (CAS/Code) Substituent/Functional Groups Molecular Weight Key Properties Applications/Findings
Target Compound (2-Benzylphenyl)amino group at C5 ~300 (inferred) High lipophilicity (aromatic group) Hypothesized: Peptide mimics, drug candidates
5-Amino-2-benzylpentanoic acid HCl (1790154-54-9) Benzyl at C2, amino at C5 243.73 Solid, slightly soluble in water Peptide synthesis building block
Loxiglumide (CR 1505) Dichlorobenzoylamino, methoxypropyl-pentylamino N/A Cholecystokinin antagonist Pancreatitis prevention (ED50: 9–80 µmol/kg)
(S)-2e (Fmoc-protected) 4-Methylpiperazinyl at C5, Fmoc-protected ~491 (C30H38N2O4) Verified by NMR/HRMS, tertiary amine Cell-penetrating peptides
5-Hydroxy-2-(Boc-amino)pentanoic acid Boc-protected amino, hydroxyl at C5 233.27 Low toxicity, GHS-compliant Intermediate in organic synthesis

Physicochemical and Pharmacological Properties

  • Lipophilicity: The (2-benzylphenyl)amino group in the target compound likely increases lipophilicity compared to aliphatic amines (e.g., piperazinyl in (S)-2e), enhancing membrane permeability but reducing aqueous solubility.
  • Biological Activity: Loxiglumide demonstrates potent cholecystokinin antagonism (ED50: 9 µmol/kg in ceruletide-induced pancreatitis) due to its dichlorobenzoyl and methoxypropyl groups .

Biological Activity

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride (CAS No. 1797262-00-0) is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pentanoic acid backbone with a benzylphenyl amino group, which contributes to its biological activity. Its molecular formula is C_{18}H_{24}ClN_1O_2, indicating the presence of a chlorine atom and an amine functional group that may influence its interactions with biological targets.

Target Interaction:
this compound is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism often involves modulation of enzyme activity or receptor binding, which can lead to alterations in metabolic processes.

Biochemical Pathways:
The compound may affect several key biochemical pathways:

  • Signal Transduction: It can modulate pathways that regulate cell proliferation and differentiation.
  • Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity: Preliminary studies suggest that the compound may inhibit the recruitment of polymorphonuclear neutrophils (PMNs), which play a significant role in inflammatory responses. This action could be beneficial in conditions such as psoriasis and rheumatoid arthritis .
  • Antitumor Potential: Some studies have indicated that similar compounds exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects: There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on IL-8 induced neutrophil chemotaxis. The results indicated a significant reduction in neutrophil migration, supporting its potential use in treating inflammatory disorders .

Case Study 2: Antitumor Activity

In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators, particularly affecting CDK2 activity.

Biochemical Analysis

Pharmacokinetics:
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest it has favorable absorption characteristics, allowing it to reach target tissues effectively.

Metabolic Pathways:
The compound is likely involved in various metabolic pathways, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to significant biological effects, including alterations in drug metabolism and detoxification processes .

Summary Table of Biological Activities

Activity Effect References
Anti-inflammatoryInhibition of PMN recruitment
AntitumorInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Q & A

Q. How can researchers optimize the synthesis of 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride using statistical design of experiments (DOE)?

Methodological Answer: Statistical DOE is critical for minimizing experimental trials while maximizing data quality. For synthesis optimization, factors such as reaction temperature, molar ratios, catalyst loading, and solvent polarity should be systematically varied. A fractional factorial design (e.g., Taguchi or Box-Behnken) can identify critical parameters and interactions. For example, Response Surface Methodology (RSM) can model yield as a function of variables, enabling prediction of optimal conditions . Computational pre-screening using quantum chemical calculations (e.g., density functional theory) may further narrow experimental parameters .

Q. What analytical techniques are recommended for characterizing this compound and validating its purity?

Methodological Answer: Key techniques include:

  • HPLC-MS : For molecular weight confirmation and impurity profiling.
  • NMR (¹H/¹³C) : To verify structural integrity and assess stereochemistry.
  • X-ray crystallography : For absolute configuration determination (if crystallizable).
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and hydrate/solvate content.
    Data integration via chemical software (e.g., ACD/Labs or ChemAxon) enables automated spectral analysis and batch processing .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Preventive Measures : Use fume hoods, gloves, and eye protection. Conduct a hazard assessment using Safety Data Sheets (SDS).
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers under inert gas (e.g., argon) at ≤ -20°C to prevent degradation.
    Adherence to institutional Chemical Hygiene Plans (e.g., OSHA standards) is mandatory for advanced laboratory courses .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemistry software (Gaussian, ORCA) to map potential energy surfaces and identify transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects and intermolecular interactions (e.g., hydrogen bonding with catalytic sites).
  • Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity or byproduct formation.
    Experimental validation via isotopic labeling (e.g., ¹⁵N NMR) can confirm computational predictions .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or spectral results)?

Methodological Answer:

  • Root-Cause Analysis : Apply Ishikawa diagrams to trace discrepancies to variables like reagent purity or instrument calibration.
  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., humidity-free environments).
  • Multivariate Analysis : Use Principal Component Analysis (PCA) to identify outliers in spectral datasets .

Q. What methodologies are suitable for assessing the environmental impact of this compound’s degradation products?

Methodological Answer:

  • Advanced Oxidation Processes (AOPs) : Simulate degradation using UV/H₂O₂ or ozonation, followed by LC-QTOF-MS to identify transformation products.
  • Ecotoxicology Assays : Test degradation products on model organisms (e.g., Daphnia magna) for acute toxicity.
  • Fate Modeling : Apply fugacity models to predict environmental partitioning (air, water, soil) .

Q. How can reaction kinetics be studied for derivatization reactions involving this compound?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track reactant consumption in real time.
  • Rate Law Determination : Vary substrate concentrations and apply the Method of Initial Rates to deduce reaction order.
  • Microreactor Systems : Enhance data resolution by conducting reactions in continuous-flow microfluidic devices .

Q. What interdisciplinary approaches integrate material science and chemical engineering to improve this compound’s application in drug delivery?

Methodological Answer:

  • Nanocarrier Design : Use emulsion-solvent evaporation to encapsulate the compound in PLGA nanoparticles. Characterize release kinetics via dialysis membranes.
  • Process Intensification : Optimize encapsulation efficiency using membrane technologies (e.g., tangential flow filtration) .
  • In Silico Modeling : Predict bioavailability using PBPK (Physiologically Based Pharmacokinetic) models .

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